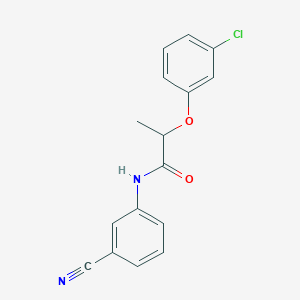![molecular formula C21H23ClN4O4 B4075365 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4075365.png)
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide
Vue d'ensemble
Description
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in 2000 by Bayer AG and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the downregulation of various pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 inhibits the proliferation and migration of cancer cells, induces apoptosis, and enhances the cytotoxicity of chemotherapy drugs. In vivo studies have shown that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 reduces inflammation and tumor growth, and enhances the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has several advantages for lab experiments, including its high potency, specificity, and low toxicity. It is also readily available and can be easily synthesized in large quantities. However, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has some limitations, including its poor solubility in water and its potential to react with other molecules in the cell, leading to off-target effects.
Orientations Futures
There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082. One potential direction is the development of more potent and specific inhibitors of the NF-κB pathway. Another direction is the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 in combination with other drugs to enhance its therapeutic efficacy. Additionally, the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 in animal models of various diseases could provide valuable insights into its potential therapeutic applications in humans.
Applications De Recherche Scientifique
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory properties have been shown to be effective in the treatment of various inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has also been studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast, prostate, and pancreatic cancer. Additionally, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has been studied for its anti-viral properties and has shown potential in the treatment of viral infections such as HIV and hepatitis B.
Propriétés
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c1-2-5-20(27)25-12-10-24(11-13-25)19-9-8-15(14-17(19)22)23-21(28)16-6-3-4-7-18(16)26(29)30/h3-4,6-9,14H,2,5,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBQJMFDCYUIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)
![ethyl 4-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4075288.png)
![N,N-dicyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075290.png)

![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4075302.png)
![N-allyl-N-[3-(2-iodo-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4075318.png)
![1-[4-(2-ethoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4075327.png)
![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}piperazine oxalate](/img/structure/B4075335.png)
![1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4075343.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![3-(4-methoxyphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4075351.png)
![ethyl 2-{[2-(4-nitrophenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4075354.png)
![ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075382.png)